2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,5-dimethylisoxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of 5-phenylisoxazole: This involves the reaction of phenylhydrazine with suitable diketones or ketoesters.
Coupling Reaction: The final step involves the coupling of 3,5-dimethylisoxazole and 5-phenylisoxazole derivatives through an acetamide linkage. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Chemical Reactions Analysis
2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3,5-dimethylisoxazol-4-yl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide can be compared with other isoxazole derivatives such as:
3,5-dimethylisoxazole: A simpler compound with similar structural features but lacking the phenylisoxazole moiety.
5-phenylisoxazole: Another related compound that shares the phenylisoxazole structure but lacks the dimethylisoxazole component.
Isoxazole-4-carboxamide derivatives: These compounds have similar functional groups and may exhibit comparable biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct properties and applications compared to other isoxazole derivatives.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-15(12(2)22-19-11)9-17(21)18-10-14-8-16(23-20-14)13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRARMANLBVSFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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